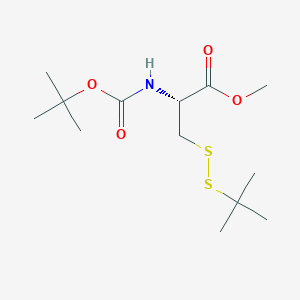

Boc-Cys(stbu)-OMe

Description

BenchChem offers high-quality Boc-Cys(stbu)-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Cys(stbu)-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYOJTFOVGAWTL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-Cys(StBu)-OMe vs. Boc-Cys(StBu)-OH in Peptide Synthesis

Executive Summary

This guide delineates the functional and chemical distinctions between Boc-Cys(StBu)-OH (Free Acid) and Boc-Cys(StBu)-OMe (Methyl Ester). While both share the same orthogonal side-chain protection (

-

Boc-Cys(StBu)-OH is the active building block for chain elongation in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

-

Boc-Cys(StBu)-OMe is a chemically inert precursor regarding peptide coupling. It requires saponification (hydrolysis) before it can be used as a donor, or it serves as a specific C-terminal methyl ester cap.

Critical Advisory: Do not purchase the -OMe variant for standard peptide coupling reactions unless you intend to perform a C-terminal modification or a precursor hydrolysis step.

Part 1: Structural & Physicochemical Analysis

The core difference lies in the C-terminus. This modification dictates the molecule's reactivity profile and solubility.

Comparative Data Matrix

| Feature | Boc-Cys(StBu)-OH | Boc-Cys(StBu)-OMe |

| Chemical Name | ||

| C-Terminus | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH |

| Primary Function | Acyl Donor (Coupling Component) | Protected Intermediate / C-Terminal Cap |

| Coupling Reactivity | High (Upon activation with EDC/HATU) | Inert (Must be hydrolyzed first) |

| Solubility | Soluble in DMF, DCM, weak bases | High solubility in organic solvents (EtOAc, DCM) |

| Storage Stability | Good (Store at -20°C) | Excellent (Ester masks acidic proton) |

The Orthogonal Protection Strategy ( -StBu)

Both molecules utilize the

-

Stable to: TFA (Trifluoroacetic acid), HF (Hydrofluoric acid).

-

Labile to: Reducing agents (Thiols like DTT,

-mercaptoethanol; Phosphines like TCEP,

Part 2: Decision Logic & Workflows

The following diagram illustrates the decision pathway for selecting the correct reagent and the chemical transformation required if the wrong starting material (-OMe) is selected.

Figure 1: Decision matrix showing the necessity of hydrolysis for the -OMe variant before coupling.

Part 3: Experimental Protocols

Protocol A: Saponification of Boc-Cys(StBu)-OMe

Use this if you possess the ester and need to convert it to the free acid for coupling.

Senior Scientist Note: Cysteine derivatives are prone to racemization during base-mediated hydrolysis. Keep the temperature low and reaction time minimum.

-

Dissolution: Dissolve 1.0 eq of Boc-Cys(StBu)-OMe in THF (Tetrahydrofuran) at a concentration of 0.1 M. Cool to 0°C.

-

Base Addition: Add 1.2 eq of LiOH (Lithium Hydroxide) dissolved in minimal water.

-

Ratio: A solvent ratio of THF:Water (3:1) is recommended to maintain solubility.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC or HPLC for disappearance of the ester.

-

Caution: Do not let the reaction warm to room temperature to minimize racemization risk.

-

-

Work-up:

-

Acidify carefully to pH 3.0 using 1M KHSO

(avoid HCl to prevent Boc removal). -

Extract with Ethyl Acetate (

). -

Wash organics with brine, dry over Na

SO

-

-

Validation: Verify the product is Boc-Cys(StBu)-OH (Check Mass Spec: M-1 peak).

Protocol B: Orthogonal Deprotection of StBu Group

This protocol removes the side-chain protection after the peptide chain is assembled.

Mechanism: Disulfide exchange or reduction.

-

Reagent Prep: Prepare a solution of Tributylphosphine (

) (10 eq) in 95% Trifluoroethanol (TFE) / 5% Water.-

Alternative: 20%

-Mercaptoethanol (BME) in DMF can be used, but phosphines are generally faster and cleaner.

-

-

Reaction: Incubate the peptide-resin (or soluble peptide) in the reducing solution for 2–4 hours under Nitrogen atmosphere.

-

Washing:

-

Wash extensively with DMF, then DCM.[3]

-

Note: Phosphine byproducts (phosphine oxides) can be sticky; thorough washing is essential.

-

Part 4: Mechanistic Visualization (Orthogonality)

The value of Boc-Cys(StBu)-OH is its ability to survive the acidic conditions used to remove the Boc group, allowing for "Safety-Catch" strategies.

Figure 2: Orthogonal deprotection pathway. Note that the StBu group survives the acid step, protecting the cysteine sulfur from alkylation or scrambling.

References

-

BenchChem. Boc-Cys(StBu)-OH Properties and Applications. Retrieved from

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques in Peptide Synthesis. Retrieved from

-

Albericio, F., et al. Orthogonal Protection Strategies for Cysteine in SPPS. Journal of Peptide Science.[4] (Contextual citation based on standard field practice described in search results).

Sources

- 1. Boc-Cys(StBu)-OH | 30044-61-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Boc-Cys(StBu)-OMe in Orthogonal Peptide Synthesis

[1]

Executive Summary

Boc-Cys(StBu)-OMe (Methyl N-(tert-butoxycarbonyl)-S-(tert-butylthio)-L-cysteinate) represents a specialized, fully protected cysteine derivative critical for advanced peptide engineering.[1][2] Unlike standard cysteine building blocks used in Solid Phase Peptide Synthesis (SPPS), this molecule features a "three-dimensional" orthogonality: the N-terminal Boc group is acid-labile, the C-terminal Methyl ester is base-labile (saponification), and the side-chain S-tert-butylthio (StBu) group is labile only to reduction.[1]

This distinct profile makes Boc-Cys(StBu)-OMe an indispensable tool for solution-phase synthesis, convergent fragment condensation, and the engineering of regioselective disulfide bridges in complex insulin mimetics or cysteine-knot proteins.[1] This guide provides a definitive physicochemical profile, validated deprotection workflows, and mechanistic insights into its application.

Physicochemical Profile

The following data constitutes the definitive identification and specification parameters for Boc-Cys(StBu)-OMe.

Table 1: Molecular Specifications

| Parameter | Specification |

| Chemical Name | Methyl N-(tert-butoxycarbonyl)-S-(tert-butylthio)-L-cysteinate |

| CAS Number | 109345-33-7 |

| Molecular Formula | C₁₃H₂₅NO₄S₂ |

| Molecular Weight | 323.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC) |

| Storage | +2°C to +8°C (Desiccated); Stable for >2 years |

Structural Representation

SMILES: COC(=O)(C)C)NC(=O)OC(C)(C)C InChI Key: QEYOJTFOVGAWTL-VIFPVBQESA-N[1][3]

Structural Logic & Orthogonality

The utility of Boc-Cys(StBu)-OMe lies in its ability to withstand conditions that cleave other protecting groups, allowing for precise, stepwise manipulation of the peptide chain.

The Orthogonal Triad

-

N-Terminus (Boc): Removed by moderate acid (TFA/DCM). Stable to base and reduction.

-

C-Terminus (OMe): Removed by hydrolysis (LiOH/MeOH) or hydrazinolysis.[1] Stable to acid and reduction.[1]

-

Side Chain (StBu): Removed by reduction (Phosphines, Thiols).[1][4] Stable to TFA (acid) and Piperidine (base).[1]

This stability profile allows the chemist to deprotect the N-terminus for chain elongation or the C-terminus for fragment coupling without exposing the reactive thiol, preventing premature oxidation or disulfide scrambling.

Figure 1: The orthogonal deprotection pathways for Boc-Cys(StBu)-OMe. Note that each reagent targets exactly one site, leaving the others intact.

Synthesis & Preparation Protocols

While commercially available, in-house preparation may be required for isotopic labeling or bulk scale-up.[1] The synthesis typically proceeds via the esterification of the free acid precursor.

Protocol: Methyl Esterification of Boc-Cys(StBu)-OH

Objective: Convert Boc-Cys(StBu)-OH (CAS 30044-61-2) to Boc-Cys(StBu)-OMe.[1]

Materials:

-

Methyl Iodide (MeI) (1.5 eq) or Trimethylsilyldiazomethane (TMS-CHN₂)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of Boc-Cys(StBu)-OH in 30 mL of anhydrous DMF under nitrogen atmosphere.

-

Base Addition: Add finely ground K₂CO₃ (20 mmol). Stir the suspension at 0°C for 15 minutes.

-

Alkylation: Dropwise add Methyl Iodide (15 mmol). Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Work-up: Dilute with EtOAc (150 mL). Wash sequentially with water (3x), 5% NaHCO₃ (2x), and Brine (1x).[1]

-

Drying: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Deprotection Dynamics & Troubleshooting

The removal of the S-tert-butylthio (StBu) group is the most technically demanding step due to steric hindrance.[1] The bulky tert-butyl group protects the disulfide bond from accidental reduction, but also slows down intentional deprotection.

Protocol: Selective StBu Removal (Thiol Deprotection)

Reagent Choice:

-

Standard: Dithiothreitol (DTT) or

-Mercaptoethanol ( -

Accelerated: TCEP (Tris(2-carboxyethyl)phosphine) or Tributylphosphine (Bu₃P).[1] Fast kinetics.

Optimized Reduction Workflow (Solution Phase):

-

Solvent System: Dissolve Boc-Cys(StBu)-OMe in TFE (Trifluoroethanol) or DMF/Water (9:1).[1]

-

Note: TFE destabilizes the disulfide bond and accelerates cleavage.[1]

-

-

Reagent Addition: Add TCEP·HCl (5.0 eq). Adjust pH to ~4.5–5.0 (TCEP is most active in slightly acidic to neutral media).[1]

-

Incubation: Stir under Nitrogen for 1–2 hours at RT.

-

Troubleshooting: If reaction is incomplete after 2 hours, raise temperature to 45°C. The StBu group is notoriously sluggish compared to Trt or Acm groups.

-

-

Quenching: Dilute with DCM and wash with water to remove TCEP oxide and excess reagent.[1]

Protocol: Selective Boc Removal (N-Terminal Deprotection)

-

Reagent: 50% TFA in DCM (v/v).

-

Scavenger: Add 2% TIS (Triisopropylsilane) or Anisole to scavenge tert-butyl cations.[1]

-

Critical: Do not use thiol scavengers (EDT) if you intend to keep the StBu group intact, as thiols can reduce the disulfide.

-

-

Duration: 30 minutes at RT.

-

Work-up: Evaporate TFA; precipitate with cold Diethyl Ether.

Application: Regioselective Disulfide Engineering

Boc-Cys(StBu)-OMe is primarily used to force specific disulfide pairings in peptides with multiple cysteines (e.g., Insulin, Conotoxins).[1]

Case Study: Synthesis of a Bis-Cystinyl Peptide

Scenario: Constructing a peptide with two distinct disulfide bridges: Cys1–Cys4 and Cys2–Cys3.[1]

Strategy:

-

Pair A (Cys2-Cys3): Use Cys(Trt) protection.[1] These are acid-labile.[1][7]

-

Pair B (Cys1-Cys4): Use Cys(StBu) protection.[1][8] These are acid-stable.[1][2]

Workflow:

-

SPPS Assembly: Synthesize the linear chain. Cys1/4 are StBu protected; Cys2/3 are Trt protected.[1]

-

Cleavage & Oxidation 1: Cleave peptide from resin with TFA.[1]

-

Purification: Isolate the monocyclic intermediate.

-

Reduction & Oxidation 2: Treat the intermediate with TCEP (removes StBu).[1][8]

Figure 2: Regioselective folding strategy using Cys(StBu) orthogonality.

References

Sources

- 1. N-((1,1-dimethylethoxy)carbonyl)-3-((1,1-dimethylethyl)dithio)-L-alanine | C12H23NO4S2 | CID 14258343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Cys(StBu)-OH | 30044-61-2 | Benchchem [benchchem.com]

- 3. 109345-33-7 | BOc-Cys(stbu)-OMe - AiFChem [aifchem.com]

- 4. Boc-Cys(StBu)-OH | CymitQuimica [cymitquimica.com]

- 5. peptide.com [peptide.com]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

The Enduring Guardian: A Technical Guide to S-tert-Butyl (StBu) Protection of Cysteine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the cysteine residue presents a unique and formidable challenge. Its nucleophilic thiol side chain, essential for forming critical disulfide bonds that dictate the structure and function of many therapeutic peptides, is also highly susceptible to a myriad of undesirable side reactions. The selection of an appropriate protecting group for this reactive moiety is therefore not merely a procedural step, but a cornerstone of a successful synthetic strategy. Among the diverse arsenal of thiol-protecting groups, the S-tert-butyl (StBu) group has established itself as a steadfast and reliable guardian, offering a compelling balance of stability, orthogonality, and practicality. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, will explore the core advantages of StBu protection, delve into the mechanistic underpinnings of its application, and provide field-proven protocols for its use in the synthesis of complex peptides.

The Imperative of Cysteine Protection: A Tale of Reactivity and Control

The thiol group of cysteine is a potent nucleophile, readily participating in alkylation, oxidation, and addition reactions. During the iterative process of solid-phase peptide synthesis (SPPS), where the peptide chain is incrementally assembled on a solid support, the unprotected cysteine thiol can lead to a cascade of deleterious outcomes. These include the formation of unwanted disulfide bridges, reaction with carbocations generated from the cleavage of other side-chain protecting groups, and alkylation by resin-bound reactive species.[1] Consequently, the judicious use of a protecting group to mask the thiol's reactivity is paramount to achieving high purity and yield of the target peptide.[2][3]

Unveiling the S-tert-Butyl (StBu) Group: A Profile in Stability

The StBu protecting group is a disulfide linkage, formally a tert-butylsulfenyl group attached to the sulfur atom of the cysteine side chain. Its enduring appeal in both Boc and Fmoc-based SPPS stems from its remarkable stability across a wide range of chemical environments encountered during peptide synthesis.

Stability Under Acidic and Basic Conditions

A key advantage of the StBu group is its pronounced stability to both the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain (typically 20% piperidine in DMF) and the strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of most other side-chain protecting groups.[3] This dual stability minimizes the risk of premature deprotection of the cysteine residue, a common pitfall with more acid-labile groups like trityl (Trt), thereby preventing unwanted side reactions and ensuring the integrity of the thiol throughout the synthesis.

The Orthogonality Advantage: A Gateway to Selective Deprotection

The true elegance of the StBu protecting group lies in its orthogonality. While stable to acids and bases, the StBu group is readily cleaved under mild reducing conditions, a chemical environment orthogonal to the standard deprotection strategies used in SPPS.[4] This orthogonality is the key to its utility in the synthesis of peptides with multiple disulfide bonds, allowing for the selective deprotection of specific cysteine residues while others remain protected.

The cleavage of the StBu group is typically achieved through thiol-disulfide exchange with an excess of a reducing agent. Common reagents for this purpose include:

-

Thiols: such as dithiothreitol (DTT), β-mercaptoethanol (BME), and thiophenol.

-

Phosphines: such as tributylphosphine (TBP) and tris(2-carboxyethyl)phosphine (TCEP).[2]

This selective deprotection allows for controlled, stepwise formation of disulfide bonds, a critical capability in the synthesis of complex, multi-cyclic peptide drugs.

A Comparative Analysis: StBu vs. Other Common Cysteine Protecting Groups

To fully appreciate the advantages of StBu, a comparison with other widely used cysteine protecting groups is instructive.

| Protecting Group | Structure | Cleavage Conditions | Stability to TFA (95%) | Stability to Piperidine (20%) | Key Advantages | Key Disadvantages |

| S-tert-Butyl (StBu) | -S-S-C(CH₃)₃ | Reducing agents (DTT, TCEP, etc.) | Stable | Stable | High stability, Orthogonal removal | Can be sluggish to remove in some sequences |

| Trityl (Trt) | -S-C(C₆H₅)₃ | Mild acid (e.g., 1-5% TFA), TFA/scavengers | Labile | Stable | Easily removed with final cleavage | Prone to premature loss during synthesis, can lead to re-attachment |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Iodine (oxidative), Mercury(II) acetate, Silver salts | Stable | Stable | Orthogonal to many other groups | Removal with heavy metals can be problematic for biological applications |

This comparison highlights the unique position of StBu as a highly stable and truly orthogonal protecting group, offering a distinct advantage in complex synthetic strategies where precise control over disulfide bond formation is essential.

Experimental Protocols: From Protection to Deprotection

The successful implementation of StBu protection hinges on robust and reliable experimental procedures. The following protocols provide a detailed, step-by-step guide for the introduction and removal of the StBu group.

Synthesis of Fmoc-Cys(StBu)-OH

While commercially available, understanding the synthesis of the protected amino acid provides valuable insight into its chemistry. A common method involves the reaction of Fmoc-Cys-OH with tert-butylsulfenyl chloride.

Diagram of Fmoc-Cys(StBu)-OH Synthesis Workflow

Sources

Methodological & Application

Strategic Utilization of Boc-Cys(StBu)-OMe in Regioselective Disulfide Engineering

[1]

Executive Summary & Strategic Rationale

Boc-Cys(StBu)-OMe (

Its utility stems from its orthogonal protection profile :

-

Acid Stability: The S-tert-butylthio (StBu) group is stable to Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF).[1] This allows for the removal of the N-terminal Boc group (and other acid-labile side chains) without exposing the cysteine thiol.[1][2]

-

Reductive Lability: The StBu group is cleaved exclusively via reduction (using phosphines or thiols), making it orthogonal to Acetamidomethyl (Acm) and Trityl (Trt) groups.[1]

Primary Application: This molecule is the "lock-and-key" for synthesizing multi-cystine peptides (e.g., insulin, conotoxins, defensins) where random oxidation would yield incorrect folding isomers.[1] The methyl ester (OMe) specifically facilitates solution-phase synthesis or acts as a stable precursor for generating the free acid building block.

Chemical Properties & Compatibility Matrix

| Feature | Specification |

| CAS Number | 55757-46-5 (OMe form) / 30044-61-2 (Free Acid) |

| Formula | |

| Cleavage Mechanism | Thiol-disulfide exchange or Phosphine reduction |

| TFA Stability | Stable (Compatible with Boc deprotection cycles) |

| HF Stability | Stable (Survives final HF cleavage in Boc-SPPS) |

| Base Stability | Stable to tertiary amines; labile to strong base (saponification) |

Orthogonality Map

The following table illustrates how Boc-Cys(StBu)-OMe fits into a multi-cysteine strategy:

| Protecting Group | Removal Reagent | Orthogonal to StBu? | Use Case |

| Trityl (Trt) | Dilute TFA | YES | Remove Trt first for 1st disulfide bond.[1] |

| Acm | Iodine ( | YES | Remove Acm last for 3rd disulfide bond.[1] |

| Benzyl (Bzl) | HF | YES | Standard permanent protection.[1] |

| StBu | N/A | Target of this guide. |

Visualizing the Strategic Workflow

The following diagram illustrates the logic of using Boc-Cys(StBu)-OMe in a 3-disulfide peptide synthesis (Solution Phase).

Detailed Experimental Protocols

Protocol A: Preparation of the Building Block (Hydrolysis)

Context: Boc-Cys(StBu)-OMe is often supplied as the methyl ester.[1] If you require the free acid (Boc-Cys(StBu)-OH) for coupling to a resin or an amine, you must hydrolyze the ester without degrading the disulfide protection.

Reagents:

Procedure:

-

Dissolution: Dissolve 10 mmol of Boc-Cys(StBu)-OMe in 30 mL of Dioxane/Water (4:1 v/v).

-

Saponification: Cool to 0°C. Add 1.1 equivalents of 1N LiOH dropwise.

-

Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).[1] Caution: Do not let the pH rise above 12, as high pH can induce beta-elimination of the sulfur.

-

Work-up: Carefully acidify to pH 3.0 using 1N KHSO4 (Potassium Bisulfate). Avoid HCl to prevent Boc removal.[1]

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Result: Boc-Cys(StBu)-OH (solid/foam) ready for coupling.[1]

Protocol B: Solution Phase Elongation

Context: Using Boc-Cys(StBu)-OMe as the C-terminal anchor in solution phase synthesis.[1]

-

N-Deprotection: Treat Boc-Cys(StBu)-OMe with 4N HCl in Dioxane or 50% TFA/DCM for 30 minutes.

-

Note: The StBu group is perfectly stable here.

-

-

Neutralization: Evaporate acid. Neutralize with DIEA (Diisopropylethylamine) in DMF.[1]

-

Coupling: Add the next Boc-Amino Acid (1.1 eq), HBTU (1.1 eq), and DIEA (2.5 eq).

-

Verification: The methyl ester remains intact, protecting the C-terminus.

Protocol C: Selective StBu Removal (The Critical Step)

Context: This is the defining step. Once the peptide chain is complete and other disulfides (e.g., from Trt-protected Cys) are formed, you must remove the StBu group to free the final thiols.[3]

Why not just use Beta-Mercaptoethanol (BME)?

BME is often too slow for StBu removal, especially in bulky peptides.[1] Tributylphosphine (

Reagents:

-

Tributylphosphine (

)[1] -

Trifluoroethanol (TFE) or DMF (Solvent)[1]

-

Water (Essential co-solvent for the reduction mechanism)

Procedure:

-

Dissolution: Dissolve the peptide (1–5 mg/mL) in TFE/Water (95:5) or DMF/Water (90:10).[1]

-

Tip: TFE is excellent for solubilizing hydrophobic protected peptides.[1]

-

-

Reduction: Add Tributylphosphine (10–20 equivalents relative to StBu groups).

-

Reaction: Stir under Nitrogen/Argon at Room Temperature for 2–4 hours.

-

Work-up:

-

Option 1 (Precipitation): Add cold Diethyl Ether to precipitate the peptide (removes phosphine/phosphine oxide).

-

Option 2 (Direct Oxidation):[1] If the next step is cyclization, you can sometimes dilute directly into the oxidation buffer, though removing the reducing agent is safer.

-

Mechanistic Insight: Reductive Cleavage

Understanding the cleavage mechanism ensures troubleshooting capability.

Troubleshooting & Expert Tips

| Problem | Root Cause | Solution |

| Incomplete StBu Removal | Steric hindrance or insufficient water.[1] | Switch solvent to TFE (Trifluoroethanol) and ensure at least 5% water is present.[1] Increase |

| Precipitation during reduction | Peptide solubility change upon deprotection.[1] | Add 6M Guanidine HCl to the reaction mixture to keep the peptide unfolded. |

| Oxidation of Met/Trp | Impure reagents or air exposure.[1] | Perform reduction under strict Argon atmosphere.[1] Add scavengers if necessary. |

| Beta-Elimination | pH too high during saponification (Protocol A).[1] | Strictly control pH < 12.[1] Use LiOH at 0°C rather than NaOH at RT. |

References

-

Original Synthesis & Methodology

-

Orthogonality & Disulfide Strategy

-

Phosphine Reduction Protocol

-

Comparison of Thiol Protecting Groups

Sources

- 1. N-((1,1-dimethylethoxy)carbonyl)-3-((1,1-dimethylethyl)dithio)-L-alanine | C12H23NO4S2 | CID 14258343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Cys(StBu)-OH | 30044-61-2 | Benchchem [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

Application Note: Reagents for S-tBu Cleavage – DTT vs. Phosphines

Part 1: Executive Summary & Core Directive

The removal of the S-tert-butylthio (S-tBu) protecting group is a notorious bottleneck in cysteine handling. Unlike acid-labile groups (e.g., Trityl), S-tBu is orthogonal to standard TFA cleavage conditions, requiring a separate reductive step. Its steric bulk makes it kinetically resistant to cleavage, often leading to incomplete deprotection or requiring harsh conditions that jeopardize peptide integrity.

This guide provides a mechanistic and practical comparison between Thiol-based reductants (DTT/BME) and Phosphine-based reductants (TCEP/TBP/TPP) . We prioritize "field-proven" protocols over theoretical generalities, specifically addressing the desulfurization side-reaction risks associated with phosphines and the disulfide scrambling risks associated with thiols.

Part 2: Mechanistic Deep Dive

Understanding the mechanism is the only way to troubleshoot failed deprotection. The choice between DTT and Phosphines is a choice between Thermodynamic Equilibrium and Kinetic Irreversibility .

Thiol-Disulfide Exchange (DTT/BME)

-

Mechanism: Reversible

attack. -

Driver: The formation of a stable, cyclic disulfide (in the case of DTT) drives the equilibrium forward.

-

Limitation: Strictly pH-dependent. The active species is the thiolate anion (

). Below pH 7, reaction rates plummet. -

Risk: Because the reaction is reversible, intermolecular disulfide scrambling can occur if the equilibrium is not aggressively pushed.

Phosphine-Mediated Reduction (TCEP/TBP)

-

Mechanism: Irreversible nucleophilic attack on sulfur.

-

Driver: The formation of a strong Phosphorus-Oxygen (P=O) bond in the phosphine oxide byproduct.

-

Key Requirement: Water is a stoichiometric reagent. The intermediate phosphonium salt must be hydrolyzed to release the free thiol. In anhydrous organic solvents, this reaction stalls.

-

Risk: Desulfurization. Prolonged exposure or heat can lead to the radical-mediated extrusion of sulfur, converting Cysteine to Alanine.[1]

Visualizing the Pathways

Figure 1: Mechanistic comparison of S-tBu cleavage. Note the requirement for water in the phosphine pathway and basic pH in the DTT pathway.

Part 3: Reagent Selection Guide

| Feature | DTT / BME | TCEP (Tris(2-carboxyethyl)phosphine) | TBP (Tri-n-butylphosphine) |

| Mechanism | Thiol-Disulfide Exchange (Reversible) | Nucleophilic Attack (Irreversible) | Nucleophilic Attack (Irreversible) |

| Kinetics (S-tBu) | Slow (Steric hindrance) | Moderate (Hydrophilic) | Fast (Hydrophobic/Organic soluble) |

| pH Range | Basic only (pH > 7.5) | Wide (pH 1.5 – 8.5) | Wide (Solvent dependent) |

| Solvent | Aqueous / DMF | Aqueous / Mixed | Organic (DMF, NMP, DCM) |

| Stoichiometry | Large Excess (10-50x) | Moderate Excess (2-10x) | Moderate Excess (5-20x) |

| Odor | Strong (Rotten egg) | Odorless | Pungent / Toxic |

| Major Risk | Disulfide Scrambling | Desulfurization (Cys | Flammability / Toxicity |

| Best Use Case | Solution phase, non-critical kinetics | Solution phase, acidic conditions | Solid Phase Peptide Synthesis (SPPS) |

Part 4: Application Protocols

Protocol A: Solid Phase S-tBu Removal (The "Standard" TBP Method)

Context: For peptides anchored to resin (SPPS). S-tBu is hydrophobic; therefore, the organic-soluble TBP is superior to TCEP here. Critical Factor: You must add water. TBP in dry DMF will form the phosphonium salt but will not release the thiol until water is added.

Materials:

-

Tri-n-butylphosphine (TBP)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Distilled Water

Step-by-Step:

-

Swelling: Swell the resin (approx. 100 mg) in DMF for 20 minutes. Drain.

-

Cocktail Preparation: Prepare a solution of 15% TBP (v/v) and 15% H₂O (v/v) in DMF/NMP.

-

Note: The water is essential for the hydrolysis step (see Figure 1).

-

-

Reaction: Add the cocktail to the resin. Agitate gently (nitrogen bubbling or shaker) for 2 hours at Room Temperature.

-

Optimization: For extremely hindered sequences, perform two 2-hour treatments with fresh reagent.

-

-

Washing: Drain and wash extensively:

-

DMF (3x)

-

DCM (3x)

-

DMF (3x)

-

-

Validation: Perform an Ellman’s Test (DTNB) on a small resin sample to verify free thiols (yellow color indicates success).

Protocol B: Solution Phase Removal (The TCEP Method)

Context: For purified peptides or proteins in solution. TCEP is preferred over DTT to prevent scrambling and because it works at acidic pH (stabilizing the peptide).

Materials:

-

TCEP[1][2][3][4][5]·HCl (Tris(2-carboxyethyl)phosphine hydrochloride)[1]

-

Degassed Buffer (Phosphate or Acetate, pH 4.5 – 7.0)

Step-by-Step:

-

Dissolution: Dissolve the peptide/protein in buffer (1-5 mg/mL).

-

Acidic Option: If the peptide is prone to oxidation/scrambling at neutral pH, adjust buffer to pH 4.5 . TCEP retains activity here, whereas DTT is useless.

-

Addition: Add 10 equivalents of TCEP relative to the disulfide content.

-

Incubation: Incubate for 1 hour at Room Temperature .

-

Warning:Do NOT heat above 40°C. High temperature + Phosphine + Cysteine = Desulfurization (Conversion to Alanine) [[1, 2]].

-

-

Purification: TCEP is charged; remove via dialysis or HPLC.

Protocol C: The "Thiol-Assist" Method (Alternative for SPPS)

Context: If TBP is unavailable or odor is prohibitive. This uses BME (Beta-mercaptoethanol) but requires a base to drive the reaction.

Step-by-Step:

-

Cocktail: Mix 20%

-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF [[3]]. -

Reaction: Treat resin for 2 x 2 hours .

-

Note: The NMM is critical to deprotonate the BME. Without it, the reaction is too slow for the hindered S-tBu group.

-

Part 5: Critical Troubleshooting & Side Reactions

Desulfurization (The "Hidden" Danger)

Phosphines are not perfectly innocent. Under radical-initiating conditions (light, heat, metal contaminants), TCEP can abstract the sulfur atom entirely.

-

Mechanism: Radical attack on the sulfur leads to a C-S bond cleavage.

-

Result: Cysteine (Mass 121) becomes Alanine (Mass 89). Mass shift: -32 Da .

-

Prevention:

-

Keep reaction < 40°C .

-

Use degassed solvents (minimize oxygen radicals).

-

Minimize reaction time (do not leave overnight if possible).

-

Disulfide Scrambling

If your peptide contains multiple cysteines (some free, some S-tBu protected), DTT is risky.

-

Scenario: You remove S-tBu with DTT. The newly freed thiol reacts with an existing intramolecular disulfide (Disulfide Exchange).

-

Solution: Use TCEP at pH 4-5 . At this pH, free thiols are protonated (-SH) and non-nucleophilic, preventing scrambling, while TCEP remains active to cleave the S-tBu.

Incomplete Cleavage

S-tBu is bulky. If Protocol A fails:

-

Switch to Tributylphosphine (TBP) if using TCEP (TBP is smaller and penetrates resin better).

-

Increase temperature to 35°C (carefully monitoring for desulfurization).

-

Use Guanidine·HCl (6M) in the buffer to unfold the protein if the S-tBu is buried in a hydrophobic pocket.

References

-

Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Desulfurization Mechanism of Cysteine in Synthesis of Polypeptides. Source: Chinese Journal of Chemical Physics URL:[Link][6][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 6. Replacing β-mercaptoethanol in RNA extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Slow S-tert-butyl (StBu) Deprotection Rates

Welcome to the technical support center for S-tert-butyl (StBu) protecting group management. The StBu group is a valuable tool in chemical synthesis, particularly for the protection of cysteine residues in peptide synthesis, due to its stability under various conditions.[1] However, its removal can sometimes be challenging, leading to slow or incomplete deprotection and impacting downstream applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues during StBu deprotection.

Frequently Asked Questions (FAQs)

Q1: My StBu deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?

Incomplete deprotection is a common hurdle that can often be overcome by systematically evaluating and optimizing the reaction conditions. The key factors to consider are the choice and concentration of the reducing agent, reaction time, and temperature.

Potential Causes & Solutions:

-

Insufficient Reducing Agent Strength or Concentration: The removal of the StBu group is typically achieved via reduction of the disulfide bond.[2] If the reducing agent is too weak or its concentration is too low, the reaction may not proceed to completion.

-

Solution: For standard deprotections, a significant excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is recommended.[2][3] If you observe a slow reaction, consider increasing the molar excess of the reducing agent. For particularly stubborn StBu groups, tributylphosphine has been noted as an effective, albeit more reactive, alternative.[4] It is known that the StBu group can be difficult to remove using mercaptans, and the addition of a base may be necessary to drive the reaction to completion.[5]

-

-

Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and requires sufficient time to go to completion. Many protocols call for room temperature reactions, but lower temperatures will significantly slow the rate.

-

Solution: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer observed. If the reaction is still slow, a modest increase in temperature (e.g., to 30-40 °C) can be beneficial, but this should be done cautiously to avoid potential side reactions.

-

-

Solvent Effects: The choice of solvent can influence the solubility of both the substrate and the reagents, as well as the reaction kinetics.

-

Solution: Ensure that your peptide or molecule is fully dissolved in the reaction mixture. For solid-phase peptide synthesis (SPPS), ensure adequate swelling of the resin. If solubility is an issue, consider alternative solvent systems or the addition of co-solvents.

-

Q2: I'm observing side products after my StBu deprotection. What are they and how can I prevent their formation?

Side products typically arise from reactive intermediates generated during the deprotection or from the inherent reactivity of the newly exposed thiol group.

Common Side Products & Prevention:

-

Re-attachment of the tert-butyl group (S-tert-butylation): In acidic conditions, the liberated tert-butyl cation can re-alkylate the free thiol of cysteine or other nucleophilic residues.[6]

-

Prevention: While StBu is generally removed under reducing, not acidic, conditions, this can be a concern if acidic reagents are present. The use of "scavengers" in the cleavage cocktail during SPPS is a common strategy to trap reactive cations.[6][7] Common scavengers include triisopropylsilane (TIS) and water.[6] Thioethers like dimethyl sulfide (DMS) and thioanisole have also been shown to be effective.[6]

-

-

Oxidation to Disulfides: The newly deprotected, highly reactive thiol can readily oxidize to form disulfide bonds, either intramolecularly or intermolecularly, especially in the presence of air.

-

Prevention: Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also minimize dissolved oxygen. The addition of a small amount of a reducing agent like DTT or TCEP in purification buffers can help maintain the reduced state of the cysteine.

-

In-Depth Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve slow StBu deprotection rates.

Caption: A flowchart for troubleshooting slow StBu deprotection.

Mechanistic Insight: The Chemistry of StBu Deprotection

Understanding the underlying mechanism is key to effective troubleshooting. The deprotection of a Cys(StBu) residue by a thiol-based reducing agent, such as DTT, proceeds via a thiol-disulfide exchange reaction.

Caption: Mechanism of StBu deprotection by DTT.

Experimental Protocols

Protocol 1: Standard StBu Deprotection using DTT (On-Resin)

This protocol is suitable for StBu deprotection of a peptide synthesized on solid support.

-

Resin Swelling: Swell the Cys(StBu)-containing peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Prepare Deprotection Cocktail: Prepare a solution of 20% β-mercaptoethanol (βME) in DMF.[5] Alternatively, a solution of 0.1 M DTT and 0.1 M N-methylmorpholine (NMM) in DMF can be used.

-

Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the resin suspension at room temperature. Monitor the reaction progress every 1-2 hours by taking a small aliquot of the resin, cleaving the peptide with a standard TFA cocktail, and analyzing by HPLC or LC-MS.

-

Washing: Once the deprotection is complete, drain the deprotection cocktail and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

-

Drying: Dry the resin under vacuum.

Protocol 2: StBu Deprotection in Solution using TCEP

This protocol is suitable for StBu deprotection of a purified peptide or small molecule in solution.

-

Dissolution: Dissolve the Cys(StBu)-containing compound in a suitable degassed buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Prepare TCEP Solution: Prepare a fresh 10-fold molar excess of TCEP solution in the same degassed buffer.

-

Deprotection Reaction: Add the TCEP solution to the dissolved compound.

-

Incubation: Incubate the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by HPLC or LC-MS until completion.

-

Purification: Once the reaction is complete, the deprotected product can be purified by standard methods such as reverse-phase HPLC.

Data Summary Table

| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Time | Notes |

| Dithiothreitol (DTT) | 10-50 fold molar excess | DMF, Aqueous Buffers | 20-25 | 2-6 hours | A common and effective reducing agent.[3] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 fold molar excess | Aqueous Buffers | 20-25 | 1-4 hours | Odorless and effective over a wider pH range compared to DTT.[2][3] |

| β-Mercaptoethanol (βME) | 20% (v/v) | DMF | 20-25 | 2-8 hours | Often used for on-resin deprotection.[5] |

| Tributylphosphine | 5-10 fold molar excess | Organic Solvents (e.g., THF, Dioxane) | 20-25 | 1-3 hours | A stronger reducing agent, but can be less selective.[4] |

| Trifluoromethanesulfonic acid (TFMSA) | Used in cleavage cocktails | TFA | 0-25 | 1-2 hours | For simultaneous cleavage and deprotection in Boc chemistry.[8] |

| Mercury (II) Acetate | 10 equivalents | TFA, then aq. Acetic Acid | 20-25 | 3-5 hours | Effective but toxic; requires careful handling and disposal.[8] |

Advanced Considerations: Alternative Cysteine Protecting Groups

If StBu deprotection remains a persistent issue despite thorough optimization, it may be prudent to consider alternative cysteine protecting groups for future syntheses. The choice of protecting group should be guided by the overall synthetic strategy and the chemical nature of the target molecule.

-

Trityl (Trt): Removed with trifluoroacetic acid (TFA), making it suitable for standard Fmoc-based SPPS cleavage cocktails.

-

Acetamidomethyl (Acm): Stable to TFA but can be removed with mercury (II) acetate or iodine.[9]

-

4-methoxytrityl (Mmt): Can be removed under mildly acidic conditions, allowing for orthogonal deprotection on-resin.[10]

-

S-sulfenylthiocarbonates (e.g., STmp): Removable under mild reducing conditions, often with faster kinetics than StBu.[10]

Each of these alternatives offers a unique set of stability and deprotection conditions, providing a versatile toolkit for complex synthetic challenges.

References

-

Kammakakam, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

- Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Side Reactions in Peptide Synthesis.

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

-

Mezo, G., et al. (2000). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science. Available at: [Link]

- Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

-

Fairlie, D.P., et al. (2023). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- R. L. Dorow, et al. (1996). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Organic Chemistry.

-

Amblard, M., et al. (2009). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. Molecules. Available at: [Link]

-

Biotage. (2023). Optimizing the removal of an STmp protecting group. Biotage. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. inno-pharmchem.com. Available at: [Link]

-

Kumar, S. et al. (2007). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. PMC. Available at: [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

-

Fields, G. B. (2009). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

Validation & Comparative

Comparative Guide: Cysteine Protecting Groups (StBu vs. Trt)

Executive Summary: The Orthogonal Imperative

In complex peptide synthesis, particularly for disulfide-rich peptides (e.g., conotoxins, insulin analogs), the "all-or-nothing" approach of global deprotection is often insufficient. While Trityl (Trt) serves as the gold standard for acid-labile, general cysteine protection, S-tert-butylthio (StBu) provides the critical orthogonality required for regioselective disulfide bond formation.

This guide analyzes the mechanistic distinctiveness of these two groups, providing a validated roadmap for their combined use in synthesizing peptides with multiple, defined disulfide bridges.

Mechanistic Deep Dive

Trityl (Trt): The Acid-Labile Standard

The Trityl group protects the cysteine thiol via a bulky triphenylmethyl ether linkage. Its removal is driven by acidolysis, following an

-

Mechanism: Upon exposure to Trifluoroacetic Acid (TFA), the C-S bond cleaves to generate a stable, resonance-stabilized trityl carbocation (

). -

The Scavenger Necessity: The reaction is reversible. Without an effective scavenger (hydride donor), the trityl cation will re-alkylate the free thiol or alkylate tryptophan residues. Triisopropylsilane (TIS) is the preferred scavenger as it irreversibly quenches the cation to form triphenylmethane (

). -

Racemization Risk: Due to its immense steric bulk, Fmoc-Cys(Trt)-OH is prone to racemization during coupling, particularly if pre-activation times are long or strong bases (e.g., DIEA) are used.

S-tert-butylthio (StBu): The Reductive Orthogonal Partner

The StBu group forms a mixed disulfide with the cysteine thiol. It is completely stable to the acidic conditions used to remove Trt, making it an ideal partner for orthogonal strategies.

-

Mechanism: Removal requires reductive cleavage, either via thiol-disulfide exchange (using excess thiols like DTT or

-mercaptoethanol) or nucleophilic attack by phosphines (TCEP, tributylphosphine). -

The Kinetic Challenge: The tert-butyl group provides significant steric shielding to the disulfide bond. Consequently, StBu removal is notoriously sluggish on the solid phase (on-resin) due to poor accessibility.

-

Solution-Phase Preference: To ensure quantitative removal, StBu is best removed in solution after the peptide has been cleaved from the resin and the first disulfide bond (from Trt sites) has been formed.

Comparative Performance Matrix

| Feature | Trityl (Trt) | S-tert-butylthio (StBu) |

| Primary Lability | Acid (TFA) | Reduction (Phosphines/Thiols) |

| Cleavage Stage | During global deprotection (TFA/Scavengers) | Post-cleavage (Solution phase recommended) |

| Reaction Kinetics | Fast (< 2 hours) | Slow (Can take 12-24h on-resin; faster in solution) |

| Orthogonality | Labile to TFA; Stable to Base | Stable to TFA; Stable to Base |

| Racemization Risk | High (Due to steric bulk during coupling) | Moderate (Less bulky than Trt) |

| Scavenger Need | Critical (Requires TIS/EDT) | None (Reagents are stoichiometric reductants) |

| Solubility Impact | Neutral (Removed during cleavage) | Hydrophobic (Decreases solubility of protected intermediate) |

Strategic Workflow: Regioselective Disulfide Formation

The following diagram illustrates the standard workflow for synthesizing a peptide with two defined disulfide bonds using the Trt/StBu orthogonal pair.

Figure 1: Step-wise workflow for regioselective formation of two disulfide bonds using Trt/StBu orthogonality.

Experimental Protocols

Protocol A: Global Deprotection (Trt Removal)

Objective: Remove Trt groups and cleave peptide from resin while preserving StBu integrity.

-

Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) .

-

Note: Do not use thiols (EDT, Thioanisole) if you wish to strictly preserve StBu, although StBu is generally stable to these scavengers for short durations. TIS is mandatory to quench the Trt cation.

-

-

Incubation: Add cocktail to the resin (10 mL per gram of resin). Shake at room temperature for 2 hours .

-

Precipitation: Filter the resin and precipitate the filtrate into ice-cold diethyl ether. Centrifuge and wash the pellet 3x with ether.

-

Result: The peptide now contains free thiols (from Trt) and protected Cys(StBu) residues.[1][2]

Protocol B: Solution-Phase StBu Removal

Objective: Efficiently remove the sterically hindered StBu group after the first disulfide bond is formed. Note: On-resin removal is often inefficient. This solution-phase method using TCEP is preferred for its speed and cleanliness.

-

Dissolution: Dissolve the mono-disulfide peptide (from Protocol A + Oxidation) in a mixture of Acetic Acid/Water/Trifluoroethanol (4:1:1) or a buffer (pH 4.5–7.0) suitable for your peptide's solubility.

-

Concentration: ~1 mg/mL.

-

-

Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10–20 equivalents relative to StBu groups).

-

Why TCEP? Unlike DTT, TCEP is odorless, works at acidic pH (preventing disulfide scrambling of the existing bond), and is a more powerful reductant for hindered disulfides.

-

-

Reaction: Stir under nitrogen at 40°C for 1–4 hours . Monitor by HPLC.

-

Checkpoint: StBu removal is complete when the mass shifts by -88 Da per StBu group.

-

-

Purification: Purify immediately via RP-HPLC to remove TCEP and salts before proceeding to the second oxidation step.

Expert Insights & Troubleshooting

Minimizing Racemization of Cys(Trt)

Because the Trt group is massive, coupling Fmoc-Cys(Trt)-OH is slow and prone to racemization (conversion of L-Cys to D-Cys).[3]

-

The Fix: Avoid pre-activation. Use DIC/Oxyma Pure activation in situ.

-

Alternative: Use 2,4,6-collidine (TMP) as the base instead of DIEA during coupling. Collidine is a weaker base and significantly reduces proton abstraction from the alpha-carbon.

Dealing with "Stubborn" StBu

If StBu removal is incomplete even with TCEP:

-

Switch Reagents: Use Tributylphosphine (

) with a small amount of water in Trifluoroethanol. -

Temperature: Elevate reaction temperature to 50°C (ensure peptide stability).

-

Solubility: StBu peptides can aggregate. Ensure the solvent system (e.g., high % organic solvent or Guanidine HCl) fully solubilizes the peptide backbone to expose the steric center.

The "One-Pot" Trap

Do not attempt to remove StBu and oxidize the second bridge in the same pot without removing the reducing agent. TCEP and DTT will consume your oxidant (Iodine/DMSO). Always purify or perform a rigorous extraction/buffer exchange between the reduction of StBu and the second oxidation.

References

-

Bachem. (2021). Cysteine Derivatives and Protecting Groups in SPPS. Bachem Technical Guides.

-

Sigma-Aldrich. (2023). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck/MilliporeSigma Technical Library.

-

Postma, T. M., & Albericio, F. (2014). Disulfide formation strategies in peptide synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [2]

-

Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers, 98(4), 335-343.

-

Kudryavtseva, E. V., et al. (1998).[4] Disulfide Bridges in Peptide Synthesis: Cys(StBu) Removal. Journal of Peptide Science.

Sources

- 1. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Comparative Guide: S-tert-butylthio (StBu) vs. S-Sulfonate Protection in Peptide Chemistry

Executive Summary

In the precision engineering of cysteine-rich peptides—such as conotoxins, insulin analogues, and defensins—the choice of thiol protection dictates the success of proper folding. While S-sulfonate (Cys(SO₃⁻)) groups are historically favored for their ability to enhance solubility during oxidative folding (sulfitolysis), they lack the chemoselective precision required for complex, non-native, or stepwise disulfide bond formation.

This guide delineates the technical advantages of S-tert-butylthio (StBu) protection over S-sulfonates. We demonstrate that StBu offers superior orthogonality , enabling "surgical" disulfide engineering that S-sulfonate methods cannot achieve, particularly in solid-phase peptide synthesis (SPPS) and regioselective ligation strategies.

Mechanistic Divergence: The Core Distinction

To understand the advantages of StBu, one must first recognize that these two groups operate on fundamentally different chemical principles.

-

StBu (Disulfide-Based Protection): A mixed disulfide.[1] It is stable to both acid (TFA) and base (Piperidine), making it a "super-orthogonal" group. It is removed via thiol-disulfide exchange (reduction) using phosphines or excess thiols.

-

S-Sulfonate (Thiosulfate-Based Protection): A Bunte salt. It is typically introduced post-synthesis or used in aqueous oxidative folding buffers. It functions primarily as a solubilizing masking group that is displaced during thermodynamic shuffling.

Mechanistic Comparison Diagram

Figure 1: Mechanistic pathways showing StBu's utility in stepwise synthesis versus S-sulfonate's role in thermodynamic folding.

Critical Performance Advantages of StBu

While S-sulfonates are excellent for preventing aggregation in hydrophobic peptides (due to the negative charge), StBu outperforms them in three critical areas of synthetic control.

A. True Orthogonality in SPPS

The StBu group is compatible with standard Fmoc/tBu protocols.[2] It survives the repetitive base treatments (20% Piperidine) used to remove Fmoc and the strong acid treatment (95% TFA) used to cleave the peptide from the resin.[3]

-

StBu Benefit: You can isolate a purified, linear peptide with the StBu group still attached. This allows for characterization and purification before initiating the disulfide bond formation.

-

S-Sulfonate Limitation: S-sulfonates are generally not stable to standard SPPS coupling conditions or TFA cleavage without degradation or side reactions. They are almost exclusively introduced after the peptide is synthesized and cleaved.

B. Regioselective Control (The "Directed" Approach)

S-sulfonate protection relies on thermodynamic control —you put the peptide in a buffer and hope it folds into its most stable state (native folding). StBu allows for kinetic control .

-

Scenario: You are synthesizing a conotoxin with three disulfide bridges (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6).

-

StBu Strategy:

-

Protect Pair 1 with Trt (acid labile).

-

Protect Pair 2 with Acm (oxidation labile).

-

Protect Pair 3 with StBu (reduction labile).

-

Form Pair 1 on-resin (mild oxidation).

-

Cleave peptide (Pair 1 intact, Pair 2 Acm, Pair 3 StBu).

-

Remove StBu (reduction) and oxidize Pair 3.

-

Remove Acm (Iodine) and oxidize Pair 2.

-

-

Result: You force the peptide into the correct isomer, even if it isn't the thermodynamically most stable one. S-sulfonate cannot support this orthogonal workflow.

C. Solvation in Organic Media

Peptide synthesis and initial purification often require organic solvents (DMF, Acetonitrile, DCM).

-

StBu: The tert-butyl group is lipophilic, maintaining good solubility in organic solvents used during synthesis and HPLC purification.

-

S-Sulfonate: The sulfonate group is highly polar and charged. While this helps water solubility, it makes the peptide difficult to handle in organic solvents required for subsequent chemical modifications or fragment condensations.

Table 1: Comparative Data Matrix

| Feature | Cys(StBu) | Cys(S-SO₃⁻) |

| Primary Function | Orthogonal Protection | Solubility Enhancement |

| Stability to TFA (Acid) | High (Survives cleavage) | Low / Variable |

| Stability to Piperidine (Base) | High (Survives Fmoc removal) | Moderate |

| Removal Mechanism | Reduction (Phosphines/Thiols) | Reduction / Thiol Exchange |

| Regioselectivity | Excellent (Orthogonal to Trt/Acm) | Poor (Promotes shuffling) |

| Solubility Profile | Lipophilic (Good for SPPS/HPLC) | Hydrophilic (Good for aqueous folding) |

| Atom Economy | High (Direct deprotection) | Low (Requires extra derivatization steps) |

Experimental Protocols

The following protocols are validated for the removal of StBu groups in a regioselective synthesis context.

Protocol A: Rapid StBu Removal (Phosphine Method)

Best for: Fast deprotection in solution phase after peptide cleavage.

Reagents:

-

Tributylphosphine (Bu₃P) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvent: Trifluoroethanol (TFE) or DMF/Water mix.

Step-by-Step:

-

Dissolution: Dissolve the lyophilized peptide (containing Cys(StBu)) in TFE/Water (1:1) at a concentration of 1–5 mg/mL.

-

Reduction: Add 10–20 equivalents of Bu₃P relative to the number of StBu groups.

-

Note: If solubility is an issue, TCEP (water-soluble phosphine) can be used at pH 4.5–5.5.

-

-

Reaction: Stir under nitrogen atmosphere at room temperature.

-

Time: Typically complete in 1–4 hours. Monitor by HPLC (shift in retention time due to loss of the hydrophobic t-butyl group).

-

-

Work-up:

-

For Bu₃P: Extract with diethyl ether to remove excess phosphine/oxide.

-

For TCEP: Direct injection onto Prep-HPLC (acidic mobile phase).

-

Protocol B: On-Resin StBu Removal

Best for: Forming the first disulfide bond while the peptide is still anchored to the solid phase.

Reagents:

- -Mercaptoethanol (BME)

-

DMF (N,N-dimethylformamide)

Step-by-Step:

-

Wash: Swell the resin in DMF for 20 minutes.

-

Reagent Prep: Prepare a solution of 20% (v/v)

-Mercaptoethanol in DMF.-

Add: 0.1 M N-methylmorpholine (NMM) to accelerate the thiol-disulfide exchange.

-

-

Incubation: Add solution to the resin and shake at room temperature.

-

Duration: This reaction is slower than phosphine reduction. Perform 2 x 4-hour treatments or leave overnight.

-

-

Verification: Wash resin with DMF (5x). Perform a colorimetric test (Ellman’s reagent) to confirm the presence of free thiols.

Decision Framework: When to Use StBu

Use the following logic flow to determine if StBu is the correct choice for your specific project.

Figure 2: Decision matrix for selecting between StBu and S-sulfonate strategies.

References

-

Vertex AI Search. (2025). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. ResearchGate. 4

-

Biotage. (2023).[5] Optimizing the removal of an STmp protecting group. 5

-

BenchChem. (2025).[2] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis. 2[2][3][6][7]

-

Alfa Chemistry. Sulfonation Modification - Chemical Amino. 8

-

Aapptec. Amino Acid Sidechain Deprotection. 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

- 9. peptide.com [peptide.com]

Comparative kinetics of StBu removal with TCEP vs DTT

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stubborn" StBu Group

In peptide synthesis and protein chemistry, the S-tert-butylthio (StBu) group is widely utilized for the orthogonal protection of cysteine residues. Its steric bulk, provided by the tert-butyl moiety, grants it exceptional stability against acidolysis (e.g., TFA cleavage) and premature oxidation. However, this same steric hindrance makes its removal kinetically challenging compared to standard disulfides.

The Verdict: For the removal of StBu, TCEP (Tris(2-carboxyethyl)phosphine) is the superior reagent, offering rapid and quantitative deprotection (minutes to hours) under mild conditions. DTT (Dithiothreitol) is kinetically inefficient for StBu removal, often requiring harsh conditions (pH >8, large excess, >24 hours) that risk side reactions such as racemization or base-catalyzed degradation.

Mechanistic Comparison: Why Kinetics Differ

The kinetic disparity between TCEP and DTT when acting on StBu-protected cysteines is rooted in their distinct mechanisms and how steric hindrance affects them.

DTT: The Nucleophilic Thiolate Attack (Sterically Hindered)

DTT relies on a thiol-disulfide exchange mechanism. This reaction is thermodynamically driven by the formation of a stable, six-membered cyclic disulfide (oxidized DTT).

-

Mechanism: The active species is the thiolate anion (

). Thus, the reaction requires a basic pH (typically pH 8.0+). -

StBu Limitation: The bulky tert-butyl group on the StBu moiety effectively shields the disulfide bond from the incoming thiolate nucleophile. Since the attack must occur at a specific angle (

to the leaving group), the steric bulk dramatically lowers the collision frequency of successful attacks, rendering the reaction rate negligible at room temperature.

TCEP: The Phosphine Attack (Irreversible & Potent)

TCEP functions via nucleophilic attack of the phosphorus atom on the sulfur.

-

Mechanism: The phosphorus attacks the disulfide sulfur, forming a phosphonium-sulfur intermediate. This intermediate is rapidly hydrolyzed by water to release the free thiol and form stable phosphine oxide.

-

StBu Advantage: While TCEP is also bulky, the driving force of the phosphine-oxide bond formation renders the reaction irreversible. Furthermore, TCEP is effective across a broad pH range (1.5–8.5), allowing deprotection under acidic conditions where the StBu group is less prone to disulfide scrambling.

Figure 1: Mechanistic divergence showing the kinetic trap DTT faces due to steric hindrance vs. the irreversible drive of TCEP.

Kinetic Performance Data

The following data summarizes comparative studies (e.g., Postma et al., 2012) regarding the removal of StBu versus less hindered protecting groups like S-Tmp.

| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |

| Reaction Time (StBu) | > 24 Hours (often incomplete) | 30 min – 4 Hours (Quantitative) |

| Reaction Kinetics | Slow, Second-order (reversible) | Fast, Pseudo-first-order (irreversible) |

| pH Requirement | pH > 8.0 (Strictly basic) | pH 1.5 – 8.5 (Broad range) |

| Stoichiometry | Large excess (10–50 equiv) required | 2–5 equiv usually sufficient |

| Byproducts | Oxidized DTT (Cyclic disulfide) | TCEP-Oxide (Inert, water soluble) |

| Risk Profile | Disulfide scrambling, Racemization | Desulfurization (at high temp) |

Critical Insight: In direct comparison studies, DTT removed only ~5% of StBu groups after 24 hours under standard conditions, whereas TCEP achieved quantitative removal within hours [1, 2].

Experimental Protocols

Protocol A: Efficient StBu Removal with TCEP (Recommended)

Use this protocol for standard solid-phase or solution-phase deprotection.

Reagents:

-

Buffer: 0.1 M Phosphate or Ammonium Bicarbonate (pH 4.5 – 7.0). Note: Acidic pH minimizes disulfide scrambling.

-

Reducing Agent: TCEP[1][2][3][4][5][6][7][8][9][10][11][12]·HCl (0.5 M stock in water, neutralized).

-

Solvent: Water/Acetonitrile (1:1) or DMF (if peptide solubility is poor).

Workflow:

-

Dissolution: Dissolve the peptide (1–5 mg/mL) in the chosen buffer/solvent mixture.

-

Addition: Add TCEP to a final concentration of 10–20 mM (approx. 10–20 equivalents per StBu group).

-

Incubation:

-

Standard: Incubate at Room Temperature (20–25°C) for 2 hours .

-

Monitoring: Check by HPLC/MS.[7] If StBu adduct (+88 Da or similar shift) persists, extend to 4 hours.

-

WARNING: Do NOT heat above 40°C. Heating TCEP with Cysteine can cause radical-mediated desulfurization (Cys

Ala conversion) [3, 4].

-

-

Purification: Direct injection onto Prep-HPLC (acidic mobile phase) effectively separates TCEP and TCEP-oxide from the peptide.

Protocol B: DTT Removal (Not Recommended for StBu)

Included for control purposes or when TCEP is unavailable.

Workflow:

-

Buffer: 0.1 M Tris-HCl or Ammonium Bicarbonate, pH 8.5 .

-

Addition: Add DTT to a massive excess (50–100 equivalents ).

-

Incubation: Incubate at 37°C for 24–48 hours under an inert atmosphere (

or Ar) to prevent DTT oxidation by air. -

Workup: Acidify immediately with acetic acid or TFA to quench potential base-catalyzed side reactions before purification.

Troubleshooting & Side Reactions

The "Desulfurization" Trap (TCEP)

While TCEP is superior, it is not without risk. At elevated temperatures (>50°C) or prolonged exposure, TCEP can act as a radical initiator, stripping the sulfur atom entirely from Cysteine, converting it to Alanine (mass shift -32 Da).

-

Mechanism: Radical attack on the sulfur atom.

-

Prevention: Always perform TCEP reductions at Room Temperature. If "stubborn" aggregates form, use denaturants (6M Guanidine or 8M Urea) rather than heat.

Figure 2: Decision matrix for StBu deprotection, highlighting the critical temperature control required for TCEP.

References

-

Postma, T. M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, 14(21), 5468–5471.

-

Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.[6] Analytical Biochemistry, 273(1), 73–80.

-

Wan, J., et al. (2010). Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by MS.[4] Rapid Communications in Mass Spectrometry, 24(3), 267–275.[4]

-

Rao, J., & Liu, J. (2022). Polymer Chemistry: Kinetics of TCEP-triggered hydrogel formation. University of Twente Research Information.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Disulfide reduction using TCEP reaction [biosyn.com]

- 3. agscientific.com [agscientific.com]

- 4. Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mstechno.co.jp [mstechno.co.jp]

- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.utwente.nl [research.utwente.nl]

- 10. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, structure, and chemical synthesis of disulfide-rich peptide toxins and their analogs [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

Benchmarking Guide: Boc-Cys(StBu)-OMe vs. Thiazolidine Protection

This guide benchmarks Boc-Cys(StBu)-OMe (representing disulfide-based orthogonal protection) against Thiazolidine (Thz) protection (pseudoproline-type protection). It focuses on their application in peptide synthesis, specifically within Boc-chemistry and complex disulfide engineering.

Executive Summary: The Strategic Divergence

In the landscape of cysteine protection, Boc-Cys(StBu)-OMe and Thiazolidine (Thz) derivatives represent two distinct strategic philosophies.

-

Boc-Cys(StBu)-OMe is the "Orthogonal Fortress." It provides robust protection against both acid (TFA, HF) and base, relying on reductive cleavage. It is the superior choice for regioselective disulfide engineering , allowing the chemist to keep specific cysteine residues masked while others form disulfide bonds. However, its Achilles' heel is "sluggish" deprotection kinetics on the solid phase.

-

Thiazolidine (Thz) is the "Solubility Enhancer." Functioning as a pseudoproline, it disrupts

-sheet aggregation, making it the premier choice for "difficult" sequences and long peptides. Its deprotection involves ring opening (hydrolysis or metal-affinity), which is generally faster and cleaner than StBu reduction but requires specific scavengers or heavy metals.

Verdict: Use StBu when you need to program the sequential formation of multiple disulfide bonds.[1] Use Thz when your primary challenge is peptide aggregation or when synthesizing N-terminal cysteine peptides for Native Chemical Ligation (NCL).

Mechanistic Foundations

Boc-Cys(StBu)-OMe: Disulfide Orthogonality

The tert-butylthio (StBu) group forms an asymmetric disulfide with the cysteine thiol.

-

Stability: Highly stable to TFA (used for Boc removal) and HF (used for final cleavage in Boc chemistry).[1] It survives standard Fmoc deprotection conditions (20% piperidine), though

-elimination is a risk. -

Removal Mechanism: Thiol-disulfide exchange or phosphine-mediated reduction. The steric bulk of the tert-butyl group confers stability but significantly retards the reduction kinetics, often requiring forcing conditions.

Thiazolidine (Thz): The Pseudoproline Effect

Thiazolidine protection masks the cysteine thiol and amine within a 5-membered ring, formed by the condensation of cysteine with an aldehyde (typically formaldehyde).

-

Stability: Stable to TFA and HF (unsubstituted Thz).

-

Removal Mechanism: The ring is opened via hydrolysis (acidic equilibrium shifted by an aldehyde scavenger like methoxyamine) or heavy metal affinity (Hg²⁺, Ag⁺).

-

Structural Benefit: The ring structure locks the backbone dihedral angles (

), inducing a "kink" in the peptide chain. This disrupts the formation of inter-chain hydrogen bonds (

Performance Benchmarking

Deprotection Kinetics & Efficiency

| Feature | Boc-Cys(StBu)-OMe | Thiazolidine (Thz) |

| Deprotection Reagent | Reducing agents: DTT, | Aldehyde scavengers (Methoxyamine) or Heavy Metals (Hg, Ag). |

| Kinetics | Slow/Sluggish. Steric hindrance of the t-butyl group often leads to incomplete removal on-resin (e.g., 60% removal in 8h with DTT).[1] | Fast/Moderate. Ring opening with Methoxyamine at pH 4 is typically complete within 2–4 hours. |

| Side Reactions | Incomplete reduction leads to deletion sequences. Phosphines can cause desulfurization. | Thz opening is generally clean. Heavy metal usage requires extensive washing to remove toxic ions. |

| Solid Phase Suitability | Poor.[2] Heterogeneous reduction is kinetically disfavored. | Excellent. Ring opening works well on-resin or in solution. |

Synthetic Utility & Stability[1][2][4]

| Feature | Boc-Cys(StBu)-OMe | Thiazolidine (Thz) |

| Acid Stability (TFA/HF) | High. Completely stable to Boc deprotection (TFA) and cleavage (HF). | High. Stable to TFA and HF (unless specific acid-labile substituted Thz is used). |

| Solubility Enhancement | Low. Does not prevent aggregation. | High. Acts as a pseudoproline, preventing |

| Racemization Risk | Moderate. Standard cysteine derivatives are prone to racemization during coupling. | Low. The ring constraint minimizes racemization during activation and coupling. |

| Primary Application | Regioselective disulfide bond formation (3rd/4th dimension orthogonality). | Synthesis of "difficult" sequences; N-terminal Cys protection for NCL. |

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate protecting group based on synthetic requirements.

Figure 1: Decision matrix for selecting between StBu and Thz protection based on aggregation risks and disulfide engineering needs.

Experimental Protocols

Protocol A: Optimized Removal of StBu (The "Góngora-Benítez" Cocktail)

Standard thiol reduction (DTT) is notoriously inefficient for StBu on solid phase. This optimized protocol uses N-methylmorpholine (NMM) to accelerate the reaction.

Reagents:

-

-Mercaptoethanol (

-

N-Methylmorpholine (NMM)

-

DMF (Dimethylformamide)

Procedure:

-

Swelling: Swell the resin (approx. 0.1 mmol peptide) in DMF for 20 minutes.

-

Cocktail Prep: Prepare a solution of 20%

-ME and 0.1 M NMM in DMF. (e.g., 2 mL -